1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline
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Overview
Description
1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by multiple methoxy groups and a fused pyrazoloisoquinoline core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an appropriate phenethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and suitable diketones.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially converting ketones or aldehydes within the structure to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or oncological pathways.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique properties may make it suitable for use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline include other pyrazoloisoquinolines and methoxy-substituted aromatic compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the pyrazoloisoquinoline core, leading to different biological properties.
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-: Another methoxy-substituted compound with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and fused ring systems, which contribute to its potential as a versatile research tool.
Properties
IUPAC Name |
1-ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-5-22-25-20-15-23(32-3)24(33-4)16-21(20)26(17-11-13-19(31-2)14-12-17)28-27(25)30(29-22)18-9-7-6-8-10-18/h6-16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTYDKHALPAXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC=C(C=C4)OC)OC)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367102 |
Source
|
Record name | 1-ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-48-5 |
Source
|
Record name | 1-ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.